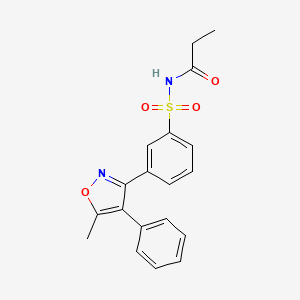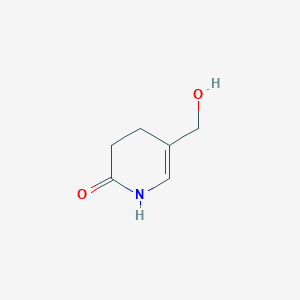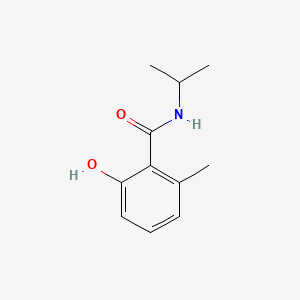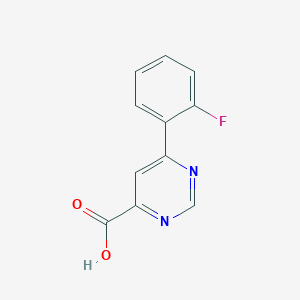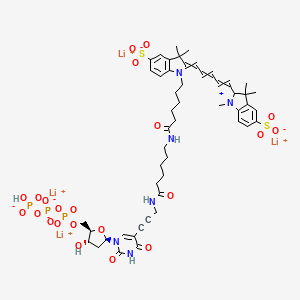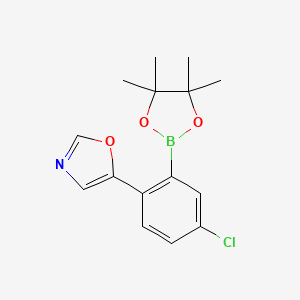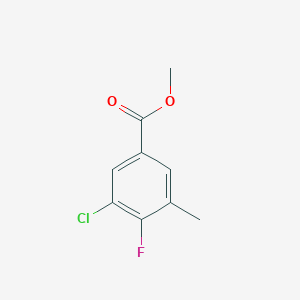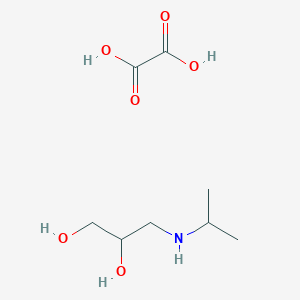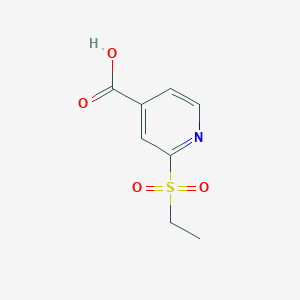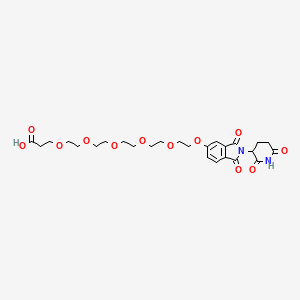
Thalidomide-5'-O-PEG5-C2-acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5’-O-PEG5-C2-acid is a synthesized compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is used in PROTAC (PROteolysis TArgeting Chimeras) technology, which is a novel approach in drug discovery and development. PROTACs are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG5-C2-acid involves the conjugation of thalidomide with a PEG linker. The process typically starts with the activation of the carboxyl group on the PEG linker, followed by its reaction with the amino group on thalidomide. The reaction conditions often involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG5-C2-acid follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesizers and purification systems, such as HPLC (High-Performance Liquid Chromatography), is common in industrial settings to achieve consistent quality .
化学反応の分析
Types of Reactions: Thalidomide-5’-O-PEG5-C2-acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form hydroxylated derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The PEG linker allows for substitution reactions where other functional groups can be attached.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups onto the PEG linker .
科学的研究の応用
Thalidomide-5’-O-PEG5-C2-acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of PROTACs, which are valuable tools for studying protein function and degradation.
Biology: The compound is used to investigate the role of specific proteins in cellular processes by selectively degrading them.
Medicine: Thalidomide-5’-O-PEG5-C2-acid is explored for its potential in developing targeted therapies for cancer and other diseases by degrading disease-causing proteins.
Industry: The compound is used in the development of new drugs and therapeutic agents, leveraging its ability to target and degrade specific proteins
作用機序
Thalidomide-5’-O-PEG5-C2-acid exerts its effects through the ubiquitin-proteasome system. The thalidomide moiety binds to cereblon (CRBN), a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of target proteins to the CRL4 complex, leading to their ubiquitination and subsequent degradation by the proteasome. This mechanism allows for the selective degradation of specific proteins, making it a powerful tool in drug discovery .
類似化合物との比較
Thalidomide-PEG5-COOH: Similar to Thalidomide-5’-O-PEG5-C2-acid, this compound also incorporates a thalidomide-based cereblon ligand and a PEG linker but with a different functional group.
Thalidomide-5’-O-PEG3-C2-acid: This compound has a shorter PEG linker compared to Thalidomide-5’-O-PEG5-C2-acid, which may affect its pharmacokinetic properties.
Thalidomide-O-PEG5-Acid: Another variant with a different functional group attached to the PEG linker .
Uniqueness: Thalidomide-5’-O-PEG5-C2-acid is unique due to its specific PEG linker length and functional group, which can influence its solubility, stability, and ability to interact with target proteins. These properties make it a valuable tool in the development of targeted protein degradation therapies .
特性
分子式 |
C26H34N2O12 |
|---|---|
分子量 |
566.6 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H34N2O12/c29-22-4-3-21(24(32)27-22)28-25(33)19-2-1-18(17-20(19)26(28)34)40-16-15-39-14-13-38-12-11-37-10-9-36-8-7-35-6-5-23(30)31/h1-2,17,21H,3-16H2,(H,30,31)(H,27,29,32) |
InChIキー |
XQXFYBUPLSMVAX-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCOCCOCCOCCOCCOCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


